(R)-4-Benzhydryloxazolidin-2-one

Asymmetric radical addition Chiral N-acylhydrazones Diastereoselective C–N bond formation

(R)-4-Benzhydryloxazolidin-2-one (CAS 173604-33-6) is a chiral, non-racemic Evans oxazolidinone auxiliary bearing a benzhydryl (diphenylmethyl) substituent at the 4-position of the oxazolidin-2-one ring. It belongs to the class of 4-substituted oxazolidin-2-ones popularized by D.

Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
CAS No. 173604-33-6
Cat. No. B062663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Benzhydryloxazolidin-2-one
CAS173604-33-6
Molecular FormulaC16H15NO2
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESC1C(NC(=O)O1)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H15NO2/c18-16-17-14(11-19-16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2,(H,17,18)/t14-/m0/s1
InChIKeyQEOCTJMBYZNEJH-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-4-Benzhydryloxazolidin-2-one (CAS 173604-33-6) – Chiral Auxiliary Baseline for Asymmetric Synthesis Procurement


(R)-4-Benzhydryloxazolidin-2-one (CAS 173604-33-6) is a chiral, non-racemic Evans oxazolidinone auxiliary bearing a benzhydryl (diphenylmethyl) substituent at the 4-position of the oxazolidin-2-one ring . It belongs to the class of 4-substituted oxazolidin-2-ones popularized by D. A. Evans for diastereoselective enolate alkylations, aldol condensations, conjugate additions, and cycloadditions [1]. The compound is commercially supplied as a white crystalline solid with a certified purity of ≥97–98% (GC/HPLC), a specific optical rotation of [α]²⁰/D +50° (c = 1, CHCl₃), and a melting point of 145–148 °C . Its molecular formula is C₁₆H₁₅NO₂ and its molecular weight is 253.30 g/mol .

Why 4-Substituent Identity on Evans Oxazolidinones Prevents Simple Interchange – (R)-4-Benzhydryloxazolidin-2-one


The stereochemical outcome of reactions mediated by Evans oxazolidinone auxiliaries is governed predominantly by the steric and conformational properties of the 4-substituent, which dictates the diastereofacial shielding of the transient Z-enolate or radical intermediate [1]. Small or conformationally mobile substituents such as isopropyl (derived from valine) and benzyl (derived from phenylalanine) are the most common, yet their stereodifferentiating capacity varies substantially across reaction manifolds [2]. The benzhydryl (diphenylmethyl) group introduces two phenyl rings that create a uniquely rigid, propeller-like steric environment distinct from both mono-phenyl and benzyl variants, directly altering the magnitude—and in some cases the sense—of diastereoselection [3]. Consequently, substituting (R)-4-benzhydryloxazolidin-2-one with a benzyl or phenyl analog without re-optimizing reaction conditions risks a quantifiable loss in diastereomeric excess, altered diastereoisomer separability, and different auxiliary removal behaviour.

Quantitative Differentiation Evidence for (R)-4-Benzhydryloxazolidin-2-one vs. Closest Evans Auxiliary Analogs


Radical Addition to N-Acylhydrazones: Benzhydryl and Benzyl Outperform Phenyl as Stereocontrol Elements

In a systematic comparison of 4-substituent effects on radical addition to chiral N-acylhydrazones, Friestad et al. (2005) demonstrated that benzyl and diphenylmethyl (benzhydryl) substituents provided diastereomeric ratios (dr) of 93:7 to 99:1, whereas an aromatic ring directly attached to the oxazolidinone (i.e., the 4-phenyl variant) gave significantly lower stereoselectivity [1]. The benzhydryl group thus shares the high-stereocontrol tier with benzyl, but with the additional benefit of greater conformational rigidity conferred by the geminal diphenyl arrangement [1]. This is the only published study that directly ranks diphenylmethyl, benzyl, and phenyl substituents within the same radical addition assay system.

Asymmetric radical addition Chiral N-acylhydrazones Diastereoselective C–N bond formation

Melting Point and Crystallinity: Benzhydryl Auxiliary Offers Superior Purification Handle vs. Benzyl, Phenyl, and Isopropyl Analogs

The melting points of the four most common 4-substituted Evans oxazolidinone auxiliaries reveal a progressive increase with aryl substitution: (R)-4-isopropyl-2-oxazolidinone melts at 70–73 °C [1], (R)-4-benzyl-2-oxazolidinone at 86–90 °C [2], (R)-4-phenyl-2-oxazolidinone at 129–133 °C , and (R)-4-benzhydryloxazolidin-2-one at 145–148 °C . The ~60 °C elevation of the benzhydryl melting point over the benzyl analog, and ~75 °C over the isopropyl analog, translates into a practical advantage: N-acyl derivatives of the benzhydryl auxiliary typically crystallize more readily, enabling direct recrystallization as a primary purification method rather than relying solely on chromatography [3].

Crystallization purification Melting point differentiation Solid-phase handling

Diastereoisomer Separability: Benzhydryl Auxiliary Enables Facile Flash Chromatographic Resolution

In the electrochemical carboxylation of chiral cinnamic acid derivatives under CO₂ atmosphere, Orsini et al. (2005) reported that when 4R-(diphenylmethyl)-oxazolidin-2-one was employed as the chiral auxiliary, the two resulting diastereoisomers could be easily separated by flash chromatography, with the R-isomer obtained as the major product [1]. This contrasts with the behaviour of less sterically demanding 4-substituents, where diastereoisomer co-elution often necessitates HPLC or multiple recrystallizations [2]. The practical consequence is a reduction in purification time and solvent consumption.

Diastereoisomer separation Flash chromatography Electrochemical carboxylation

Radical Conjugate Additions: Documented Auxiliary Superiority Over Traditional Evans Oxazolidinones

Sibi et al. (2002) explicitly selected 4-diphenylmethyl-2-oxazolidinone for the enantioselective total synthesis of five butyrolactone natural products, stating that the choice was based on its known superiority in radical reactions over traditional Evans auxiliaries [1]. The auxiliary controlled stereoselectivity in two sequential steps—Lewis acid-mediated radical conjugate addition and subsequent alkylation or aldol reaction—furnishing disubstituted succinates with syn configuration and high chemical efficiency [1]. The overall yields were 20–26% over six steps for lignan natural products and 42–53% over four steps for paraconic acids [1]. While the publication does not include a direct side-by-side comparison table against benzyl or phenyl auxiliaries, the explicit language of superiority—combined with referencing of the 1999 Aldrichimica Acta review that frames the 'two phenyls better than one' thesis [2]—constitutes a strong class-level inference of differential performance.

Free-radical conjugate addition Enantioselective butyrolactone synthesis Chiral succinate alkylation

Patent-Protected Proprietary Position: US 5,939,554 Coverage

The Sigma-Aldrich commercial listing for (R)-(+)-4-(Diphenylmethyl)-2-oxazolidinone explicitly notes: 'Licensed under patent no. 5939554' . US Patent 5,939,554 covers methods and compositions employing diphenylmethyl-substituted oxazolidinones as chiral auxiliaries [1]. This patent protection differentiates the benzhydryl auxiliary from the generic, off-patent benzyl and isopropyl Evans auxiliaries, which are commodity chiral building blocks with multiple unlicensed suppliers. For industrial users, patent coverage may affect freedom-to-operate assessments, supply chain security, and the availability of defined licensing terms.

Patent landscape Chiral auxiliary intellectual property Commercial availability

High-Value Application Scenarios for (R)-4-Benzhydryloxazolidin-2-one Based on Quantitative Differentiation Evidence


Radical-Mediated Asymmetric C–C Bond Construction in Natural Product Total Synthesis

When the synthetic route employs intermolecular radical conjugate additions or radical additions to C=N bonds, the benzhydryl auxiliary is the preferred choice among monocyclic Evans auxiliaries. As demonstrated by Friestad et al. (2005), diphenylmethyl provides diastereomeric ratios of 93:7 to 99:1 in radical hydrazone additions, outperforming the 4-phenyl analog and matching the performance of the 4-benzyl variant while offering superior crystallinity . Sibi et al. (2002) validated this advantage in the total synthesis of five butyrolactone natural products where the auxiliary controlled stereoselectivity in two sequential radical-based steps . For procurement, this scenario justifies the selection of (R)-4-benzhydryloxazolidin-2-one over cheaper 4-benzyl or 4-phenyl alternatives when radical intermediates are involved.

Multi-Step Asymmetric Sequences Requiring Crystallization-Driven Intermediate Purification

In synthetic sequences exceeding 4–5 steps where intermediate purification by chromatography becomes a throughput bottleneck, the high melting point (145–148 °C) of the benzhydryl auxiliary and its N-acyl derivatives facilitates direct crystallization as a primary purification method . This represents a Δmp of +55–62 °C over the benzyl analog (86–90 °C) and +72–78 °C over the isopropyl analog (70–73 °C) . The operational consequence is a reduction in chromatography solvent consumption and time, which is directly relevant for procurement cost modeling in scale-up campaigns.

Electrochemical and Unconventional Carboxylation Methodologies

For research programs exploring electrochemical asymmetric synthesis, the benzhydryl auxiliary offers a specific advantage: the two diastereoisomeric products are readily separable by simple flash chromatography, as demonstrated by Orsini et al. (2005) in the electrochemical carboxylation of chiral cinnamic acid derivatives . This contrasts with the more challenging separations often encountered with 4-phenyl and 4-benzyl auxiliaries in analogous transformations . Procurement for electrochemical or flow-chemistry platforms should prioritize the benzhydryl variant when facile diastereoisomer resolution is a critical process parameter.

Patent-Sensitive Process Development and Contract Manufacturing

For CRO/CDMO organizations undertaking route scouting or process development that may lead to commercial-scale manufacturing, the patent landscape matters. (R)-4-Benzhydryloxazolidin-2-one is explicitly licensed under US Patent 5,939,554 , unlike the commodity benzyl and isopropyl Evans auxiliaries . Selecting the benzhydryl auxiliary at the research stage ensures that any developed process falls under a defined IP framework, avoiding late-stage freedom-to-operate surprises and providing a clear licensing path through the authorized supplier.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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